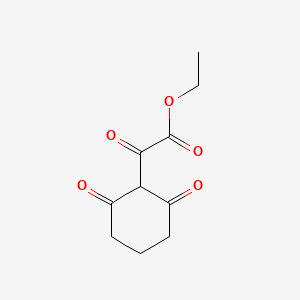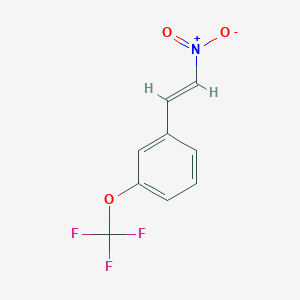
1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a nitroethenyl group and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene typically involves the nitration of a suitable precursor, followed by the introduction of the trifluoromethoxy group. One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nitroaldol (Henry) reaction, forming the desired nitroethenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the trifluoromethoxy group directs incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Reduction: Formation of 1-(2-aminoethenyl)-3-(trifluoromethoxy)benzene.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Nitroethenyl)-2-(trifluoromethyl)benzene
- 1-Fluoro-4-(2-nitroethenyl)benzene
- 1-(2-Nitroethenyl)-4-(trifluoromethoxy)benzene
Uniqueness
1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to its analogs. This unique structure can lead to distinct interactions with molecular targets and different applications in various fields.
Eigenschaften
CAS-Nummer |
1445781-46-3 |
|---|---|
Molekularformel |
C9H6F3NO3 |
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
1-[(E)-2-nitroethenyl]-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)16-8-3-1-2-7(6-8)4-5-13(14)15/h1-6H/b5-4+ |
InChI-Schlüssel |
VQEFEANMTJWGPR-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




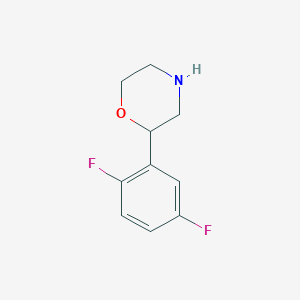
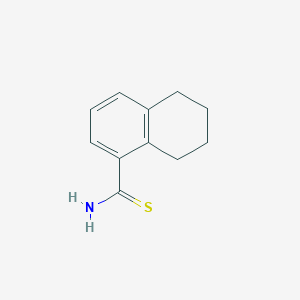

![Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate](/img/structure/B13595659.png)
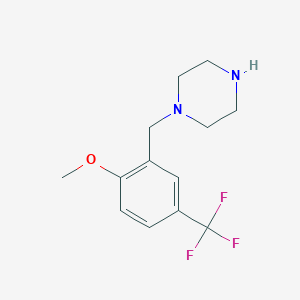


![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)


